molecular formula C12H30O2 B1605678 8-ethoxyoctan-1-ol;methane CAS No. 68603-25-8

8-ethoxyoctan-1-ol;methane

Cat. No.: B1605678
CAS No.: 68603-25-8
M. Wt: 206.37 g/mol
InChI Key: BJGIDOPGWGEGSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-ethoxyoctan-1-ol;methane (CAS 68603-25-8) is a specialty ethoxylate compound that functions as a high-performance, readily biodegradable surfactant . This chemical is commercially recognized for its low-foaming characteristics and excellent wetting ability, making it a valuable agent in various industrial and research applications . Its key properties include a calculated HLB value of 11.6, a cloud point of 36°C (1% aqueous solution), and a low Draves wetting concentration of 0.07% . Researchers utilize this compound for its superior detergency, stability in both caustic and acidic conditions, and its proven defoaming ability, particularly against food and protein soils . Primary areas of investigation include its use in rinse aids, commercial machine dishwashing formulations, food and dairy process cleaners, and metal cleaning applications . Further research applications extend to pigment dispersions, pulp and paper processing, and textile processing, where its wetting and dispersing capabilities are critical . The product is characterized by a density of 1.029 g/mL at 25°C and a flash point of 154°C (closed cup) . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

68603-25-8

Molecular Formula

C12H30O2

Molecular Weight

206.37 g/mol

IUPAC Name

8-ethoxyoctan-1-ol;methane

InChI

InChI=1S/C10H22O2.2CH4/c1-2-12-10-8-6-4-3-5-7-9-11;;/h11H,2-10H2,1H3;2*1H4

InChI Key

BJGIDOPGWGEGSI-UHFFFAOYSA-N

SMILES

C.C.CCOCCCCCCCCO

Canonical SMILES

C.C.CCOCCCCCCCCO

Other CAS No.

68603-25-8

Pictograms

Corrosive; Irritant

Origin of Product

United States

Advanced Synthetic Pathways and Methodological Innovations for 8 Ethoxyoctan 1 Ol

Multi-step Organic Transformations Yielding 8-ethoxyoctan-1-ol (B15400409) Derivatives

Rearrangement Reactions of Epoxides to Ether-Alcohols

The conversion of epoxides into ether-alcohols is a fundamental and widely utilized transformation in organic synthesis. This process typically involves the nucleophilic ring-opening of the strained three-membered epoxide ring by an alcohol. The reaction can be catalyzed by acids (both Brønsted and Lewis acids) or bases, with the choice of catalyst profoundly influencing the reaction's regioselectivity and mechanism. aiche.orgresearchgate.net

The inherent ring strain of epoxides (approximately 13 kcal/mol) makes them susceptible to cleavage under conditions where other, unstrained ethers would remain inert. researchgate.net This reactivity allows for the stereospecific construction of 1,2-difunctionalized compounds.

Mechanism and Regioselectivity

The mechanism of epoxide ring-opening with alcohols can be categorized as either SN2-like or SN1-like, depending on the reaction conditions.

Base-Catalyzed/Nucleophilic Conditions: Under basic or neutral conditions, a strong nucleophile (like an alkoxide) is required. The reaction proceeds via a classic SN2 mechanism, where the nucleophile attacks the sterically least hindered carbon atom of the epoxide. This results in the formation of a product with "anti-Markovnikov" regioselectivity, yielding a primary alcohol if a terminal epoxide is used. nih.gov

Acid-Catalyzed Conditions: In the presence of an acid, the epoxide oxygen is first protonated, creating a better leaving group. acs.org The nucleophilic alcohol then attacks one of the epoxide carbons. For asymmetric epoxides, the reaction pathway is a hybrid of SN1 and SN2 character. A partial positive charge develops on the carbon atoms, which is better stabilized on the more substituted carbon. Consequently, the nucleophile preferentially attacks the more substituted carbon (Markovnikov's rule). However, recent innovations in Lewis acid catalysis have enabled high regioselectivity that can be tuned. researchgate.netucdavis.edu

Methodological Innovations with Lewis Acids

Lewis acids are particularly effective catalysts for epoxide ring-opening reactions, often providing high activity and selectivity under mild conditions. aiche.orgresearchgate.net Heterogeneous Lewis acid catalysts, such as tin-containing zeolites (Sn-Beta), have demonstrated significant advantages. researchgate.netucdavis.edu These catalysts can activate the epoxide and facilitate nucleophilic attack by an alcohol, showing high regioselectivity for the terminal ether product. ucdavis.edu For instance, in the reaction of epichlorohydrin (B41342) with methanol (B129727), Sn-Beta was found to be more active and regioselective than other Lewis acidic zeolites like Zr-Beta or Hf-Beta. researchgate.net Research has shown that the choice of epoxide substrate can significantly impact the regioselectivity, with isobutylene (B52900) oxide reacting with methanol over Sn-Beta to produce the terminal alcohol with greater than 99% selectivity. ucdavis.edu

Detailed studies using Density Functional Theory (DFT) suggest a concerted reaction mechanism for some systems, involving the activation of the epoxide on an alcohol molecule that is itself adsorbed onto the catalyst's active site, followed by nucleophilic attack from a second alcohol molecule. researchgate.net

CatalystEpoxide SubstrateAlcohol NucleophileSelectivity for Terminal Ether/AlcoholReference
Sn-Beta ZeoliteEpichlorohydrinMethanol96% ucdavis.edu
Sn-Beta ZeoliteIsobutylene OxideMethanol>99% (for terminal alcohol) researchgate.netucdavis.edu
Zr-Beta Zeolite1,2-EpoxybutaneMethanol60% ucdavis.edu
Mg(NTf₂)₂ / HBpin2,2-Disubstituted Terminal Epoxides(Reduction)Forms linear regioisomer (anti-Markovnikov alcohol) nih.gov

Applicability to 8-ethoxyoctan-1-ol Synthesis

The direct synthesis of 8-ethoxyoctan-1-ol, a 1,8-disubstituted compound, is not possible via the single-step ring-opening of a simple epoxide. For example, the reaction of 1,2-epoxyoctane (B1223023) with ethanol (B145695) would yield a mixture of 1-ethoxyoctan-2-ol (B14717169) and 2-ethoxyoctan-1-ol. An intramolecular rearrangement of a precursor like 7,8-epoxyoctan-1-ol would lead to the formation of a cyclic ether, not the desired linear product. Therefore, this specific class of reactions is not suitable for the direct synthesis of 8-ethoxyoctan-1-ol.

Related Photochemical Rearrangements

It is noteworthy that a photochemical reaction known as the oxa-di-π-methane rearrangement (or oxa-π,σ-methane rearrangement) exists. nih.govacs.org This process, enabled by energy transfer catalysis, is an advanced method for the synthesis of diverse epoxides from different starting materials. acs.org However, this reaction is a route to epoxides, not a rearrangement of epoxides into ether-alcohols.

Reaction Mechanisms and Kinetics of 8 Ethoxyoctan 1 Ol

Mechanistic Investigations of Ether Cleavage Reactions in 8-ethoxyoctan-1-ol (B15400409)

Ether linkages are known for their general lack of reactivity, requiring strong acidic conditions to undergo cleavage. wikipedia.orgopenstax.org The cleavage of the ether in 8-ethoxyoctan-1-ol can proceed through either an S(_N)1 or S(_N)2 mechanism, contingent on the reaction conditions and the structure of the ether. wikipedia.orgmasterorganicchemistry.comchemistrysteps.comlongdom.org

S(_N)2 Mechanism: In the presence of strong acids like HBr or HI, the ether oxygen of 8-ethoxyoctan-1-ol is first protonated, converting the ethoxy group into a good leaving group (ethanol). masterorganicchemistry.comchemistrysteps.com A halide ion (Br or I) then acts as a nucleophile, attacking the less sterically hindered carbon of the protonated ether. openstax.orglongdom.org For 8-ethoxyoctan-1-ol, the attack would occur at the ethyl group's primary carbon, leading to the formation of a haloethane and octan-1,8-diol. The reaction proceeds as follows:

Protonation of the ether oxygen: The ether oxygen atom is protonated by the strong acid.

Nucleophilic attack: The halide anion attacks the less substituted (\alpha)-carbon, which in this case is the ethyl group.

Formation of products: This concerted step results in the cleavage of the C-O bond, yielding ethyl halide and octan-1,8-diol.

S(_N)1 Mechanism: While less likely for the primary and secondary alkyl groups in 8-ethoxyoctan-1-ol, an S(_N)1 pathway could be favored if a stable carbocation could be formed. wikipedia.orgchemistrysteps.com However, since neither the ethyl nor the octyl chain can form a particularly stable carbocation, the S(_N)2 mechanism is the more probable route for ether cleavage in this molecule under standard acidic conditions. openstax.org

Oxidative Dehydrogenation Mechanisms of the Alcohol Moiety in Ether-Alcohols

The primary alcohol group in 8-ethoxyoctan-1-ol can be oxidized to an aldehyde or a carboxylic acid. Oxidative dehydrogenation (ODH) is an industrially significant process that offers a more selective and less exothermic route to aldehydes compared to traditional oxidation. eurochemengineering.com

The mechanism of oxidative dehydrogenation of alcohols often involves the following key steps on a catalyst surface (e.g., vanadium or platinum-based catalysts): eurochemengineering.comresearchgate.net

Adsorption: The alcohol (8-ethoxyoctan-1-ol) adsorbs onto the catalyst surface.

Dissociative Adsorption: The hydroxyl hydrogen is abstracted, leading to the formation of an alkoxy intermediate bound to the catalyst surface. researchgate.net

Rate-Determining Step: The cleavage of a C-H bond at the (\alpha)-carbon is often the rate-determining step.

Product Desorption: The resulting aldehyde, 8-ethoxyoctanal, desorbs from the surface.

Catalysts like vanadium oxide supported on titania-coated silica (B1680970) have shown high efficiency for the ODH of alcohols like methanol (B129727) and ethanol (B145695) under mild conditions. eurochemengineering.com Similarly, platinum-on-graphite catalysts have been studied for the selective ODH of ethanol in an aqueous phase. researchgate.net The reaction kinetics for such processes can often be described by models that consider the dissociative adsorption of both oxygen and the alcohol on the catalyst surface. researchgate.net

Kinetic Studies of Esterification and Transesterification Involving 8-ethoxyoctan-1-ol

Esterification: The primary alcohol of 8-ethoxyoctan-1-ol can react with a carboxylic acid in the presence of an acid catalyst to form an ester. This is a reversible reaction, and the kinetics are influenced by temperature, molar ratio of reactants, and catalyst concentration. uobaghdad.edu.iqresearchgate.net

For the esterification of acetic acid with an alcohol like ethanol, studies have shown that the reaction rate increases with temperature. uobaghdad.edu.iqresearchgate.net A kinetic model for the esterification of adipic acid with ethylene (B1197577) glycol catalyzed by tetrabutyl titanate was found to be second-order. sci-hub.se The rate of this reaction was observed to increase with higher temperatures, catalyst concentration, and a higher initial molar ratio of the alcohol to the acid. sci-hub.se

Interactive Data Table: Factors Affecting Esterification Rate This table is based on general findings for esterification reactions and is intended to be illustrative for 8-ethoxyoctan-1-ol.

Factor Effect on Rate Rationale
Temperature Increases Provides molecules with sufficient activation energy. researchgate.net
Catalyst Conc. Increases Increases the concentration of protonated carboxylic acid, making it more electrophilic. sci-hub.se

| Alcohol/Acid Ratio | Increases (with excess alcohol) | Shifts the equilibrium towards the products (Le Chatelier's principle). sci-hub.se |

Transesterification: Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. 8-ethoxyoctan-1-ol can participate in transesterification reactions, acting as the alcohol that displaces the original alkoxy group of an ester. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

Under basic conditions, the mechanism involves the nucleophilic attack of the alkoxide (formed by deprotonation of 8-ethoxyoctan-1-ol) on the carbonyl carbon of the ester. masterorganicchemistry.com Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol. masterorganicchemistry.com The reaction is an equilibrium process, often driven to completion by using a large excess of the reactant alcohol. masterorganicchemistry.com

Theoretical Modeling of Reaction Intermediates and Transition States

For ether cleavage, theoretical models can be used to calculate the energy barriers for S(_N)1 and S(_N)2 pathways, thereby predicting the predominant mechanism. These models would consider the stability of potential carbocation intermediates and the steric hindrance at the reaction centers.

In esterification, kinetic models such as pseudo-homogeneous (PH), Eley-Rideal (ER), and Langmuir-Hinshelwood-Hougen-Watson (LHHW) are used to fit experimental data and elucidate the reaction mechanism. mdpi.com For the esterification of 1-methoxy-2-propanol (B31579) with acetic acid, the LHHW model was found to be the most consistent with experimental data, indicating a surface reaction-controlled process. mdpi.com

Exploration of Intramolecular Cyclization Pathways

Molecules containing both a hydroxyl group and a suitable leaving group can undergo intramolecular cyclization to form cyclic ethers. nih.govmasterorganicchemistry.com For 8-ethoxyoctan-1-ol, if the ether linkage were to be cleaved to form a halo-alcohol (e.g., 8-bromooctan-1-ol), a subsequent intramolecular Williamson ether synthesis could, in principle, lead to the formation of a nine-membered cyclic ether (oxonane).

However, the formation of large rings (9-11 members) through intramolecular cyclization is generally kinetically disfavored compared to the formation of 5- and 6-membered rings. masterorganicchemistry.com The rate of cyclization is significantly influenced by ring strain and the probability of the reactive ends of the molecule encountering each other. masterorganicchemistry.commasterorganicchemistry.com Therefore, intermolecular reactions often predominate unless the reaction is carried out under high dilution conditions to favor the intramolecular pathway. masterorganicchemistry.com

Palladium-catalyzed intramolecular additions of alcohols to allylic systems have been shown to be effective for forming 5- and 6-membered cyclic ethers, but attempts to form 7- and 8-membered rings were unsuccessful, with other reaction pathways dominating. nih.gov This suggests that the formation of a nine-membered ring from a derivative of 8-ethoxyoctan-1-ol would be challenging.

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation and Mechanistic Probing of 8 Ethoxyoctan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

High-resolution NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. For 8-ethoxyoctan-1-ol (B15400409), both ¹H and ¹³C NMR would provide a detailed map of the carbon and proton environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 8-ethoxyoctan-1-ol is expected to exhibit distinct signals for the protons in the ethoxy group and the octanol backbone. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms. Protons on carbons directly attached to an oxygen atom (α-protons) will be deshielded and appear at a lower field (higher ppm value). libretexts.orgpressbooks.pub

A predicted ¹H NMR spectrum would show a triplet for the methyl protons of the ethoxy group and a quartet for the adjacent methylene protons. pressbooks.pub The methylene groups of the octanol chain would appear as a series of multiplets, with the protons alpha to the ether and alcohol functionalities being the most downfield. For instance, the -CH₂- protons adjacent to the ether oxygen are typically found in the 3.4-4.5 ppm region. libretexts.orgpressbooks.pub The terminal -CH₂OH protons would also be in a similar downfield region. The hydroxyl proton's chemical shift is variable and depends on concentration, solvent, and temperature due to hydrogen bonding.

To illustrate, a comparison can be drawn with the known ¹H NMR spectrum of a similar long-chain diol, 1,8-octanediol (B150283). In its spectrum, the protons on the carbons bearing the hydroxyl groups (-CH₂OH) appear around 3.63 ppm. chemicalbook.com For 8-ethoxyoctan-1-ol, we would expect a similar chemical shift for the -CH₂OH protons and a distinct set of signals for the ethoxy group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Carbons bonded to oxygen atoms are significantly deshielded and appear at a lower field. In 8-ethoxyoctan-1-ol, the carbon of the ethoxy group's methyl and the carbons alpha to the ether and alcohol functionalities would have the highest chemical shifts. Typically, carbons adjacent to an ether linkage appear in the 50-80 ppm range. libretexts.orgoregonstate.edu The other methylene carbons of the octyl chain would appear at higher fields, in the typical aliphatic region.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 8-ethoxyoctan-1-ol

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃ (ethoxy)~1.2 (triplet)~15
O-CH₂ (ethoxy)~3.5 (quartet)~66
O-CH₂ (octyl)~3.4 (triplet)~71
-CH₂- (various)~1.3-1.6 (multiplets)~26-33
-CH₂-OH~3.6 (triplet)~63
OHvariable (singlet)-

Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. libretexts.org

GC-MS is a widely used technique for the analysis of volatile and semi-volatile organic compounds. nih.gov In the context of 8-ethoxyoctan-1-ol, GC would first separate it from any impurities or other components in a mixture. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI), leading to the formation of a molecular ion (M⁺) and various fragment ions.

The molecular ion peak for primary alcohols is often weak or absent in EI-MS. libretexts.orgchemistrynotmystery.com A common fragmentation pathway for alcohols is the loss of a water molecule (M-18). libretexts.orgwhitman.edu Another characteristic fragmentation is the α-cleavage, where the bond between the carbon bearing the hydroxyl group and an adjacent carbon is broken. For a primary alcohol, this would result in a prominent peak at m/z 31, corresponding to the [CH₂OH]⁺ ion. whitman.edu

For the ether functionality, a common fragmentation is also α-cleavage, where a C-C bond adjacent to the ether oxygen is broken. Another possibility is cleavage of the C-O bond. libretexts.orgacs.org

Based on these principles, a plausible fragmentation pathway for 8-ethoxyoctan-1-ol would involve:

Loss of water from the alcohol end.

α-cleavage at the alcohol end to give a fragment at m/z 31.

Cleavage of the C-O bond of the ether.

Fragmentation of the octyl chain, leading to a series of peaks separated by 14 mass units (CH₂). libretexts.org

Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly higher resolution than conventional GC, making it particularly useful for separating complex mixtures and differentiating isomers. sepsolve.com This technique employs two columns with different stationary phases connected by a modulator. chemistry-matters.com

For a sample containing 8-ethoxyoctan-1-ol and its isomers (e.g., 7-ethoxyoctan-1-ol or 1-ethoxyoctan-2-ol), a single-dimension GC might not provide complete separation. However, in GCxGC, the separation in the first dimension is typically based on boiling point (non-polar column), while the second dimension separates based on polarity (polar column). sepsolve.com This orthogonality allows for the effective separation of isomers that may have very similar boiling points but different polarities. The resulting two-dimensional chromatogram provides a structured map where compounds of similar chemical classes group together, aiding in their identification.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization and Hydrogen Bonding Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the intermolecular interactions, such as hydrogen bonding.

Infrared (IR) Spectroscopy: The IR spectrum of 8-ethoxyoctan-1-ol would be dominated by absorptions corresponding to its alcohol and ether functionalities. A prominent, broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. libretexts.org The broadness of this peak is a direct consequence of intermolecular hydrogen bonding. In dilute solutions with a non-polar solvent, a sharper, less intense peak corresponding to the "free" O-H stretch may be observed at higher wavenumbers (around 3600-3700 cm⁻¹). libretexts.org

The C-O stretching vibrations for the alcohol and ether groups are expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹. libretexts.orgspectroscopyonline.com The C-O stretch of the primary alcohol would likely appear around 1050 cm⁻¹, while the C-O-C asymmetric stretch of the ether would be observed around 1100-1150 cm⁻¹. spectroscopyonline.com Strong C-H stretching vibrations from the alkyl chain would be present around 2850-2960 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the O-H stretch is also observable in the Raman spectrum, it is typically a weaker and less broad band compared to the IR spectrum. The C-H stretching and bending modes of the alkyl chain, however, often produce strong and well-defined Raman signals. The C-O stretching vibrations are also Raman active. The symmetric C-O-C stretch of the ether, which is often weak in the IR, can sometimes be more readily observed in the Raman spectrum. spectroscopyonline.com

The study of hydrogen bonding in alcohols using vibrational spectroscopy can provide insights into the association of molecules in the liquid state. researchgate.netnih.gov The position and shape of the O-H stretching band are sensitive to the strength and nature of the hydrogen bonds. nih.gov

Computational Spectroscopy (e.g., DFT calculations of spectra) for Predictive Analysis

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can be employed to predict the spectroscopic properties of a molecule with a reasonable degree of accuracy. researchgate.netresearchgate.net

NMR Spectra Prediction: By optimizing the geometry of 8-ethoxyoctan-1-ol at a suitable level of theory (e.g., B3LYP with an appropriate basis set), the ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.netnih.gov These calculated shifts, when referenced against a standard like tetramethylsilane (TMS), can provide a reliable prediction of the experimental spectrum, aiding in the assignment of complex signals.

Vibrational Spectra Prediction: Similarly, DFT calculations can predict the vibrational frequencies and intensities of the IR and Raman spectra. nih.gov The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. These calculations can be particularly useful for assigning specific vibrational modes in the complex fingerprint region of the spectrum and for studying the effects of conformational changes on the spectra.

Interactive Data Table: Key Predicted Vibrational Frequencies for 8-ethoxyoctan-1-ol

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Intensity
O-H stretch (H-bonded)~3350~3350Strong, Broad (IR); Weak (Raman)
C-H stretch (asymmetric)~2930~2930Strong
C-H stretch (symmetric)~2860~2860Strong
CH₂ bend~1465~1465Medium
C-O-C stretch (asymmetric)~1120~1120Strong (IR); Medium (Raman)
C-O stretch (primary alcohol)~1050~1050Strong (IR); Medium (Raman)

Computational and Theoretical Studies on 8 Ethoxyoctan 1 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. ornl.govnorthwestern.edu These ab initio (from first principles) methods solve the Schrödinger equation to determine the electronic wavefunction, from which various molecular properties can be derived. ornl.govnorthwestern.edu For a molecule like 8-ethoxyoctan-1-ol (B15400409), these calculations can elucidate its geometry, electronic energy, dipole moment, and the nature of its chemical bonds. northwestern.edu

Density Functional Theory (DFT) is a widely used computational method that maps the complex many-electron problem onto a simpler one based on the electron density. wikipedia.org It has become a popular and versatile tool in chemistry and materials science for its balance of accuracy and computational cost. wikipedia.org In the context of ether-alcohol systems, DFT is employed to investigate electronic structures, adsorption behaviors, and reaction mechanisms. For instance, DFT studies on ethanol (B145695) oxidation on palladium surfaces have been used to explore adsorption, electronic properties, and dehydrogenation steps, revealing that the interaction between the hydroxyl group and the catalyst is crucial for the reaction. researchgate.net DFT calculations can also be used to probe the mechanisms of catalytic oxidation of alcohols, providing insights into reaction pathways and the role of various components in a catalytic system. rsc.org

For a molecule like 8-ethoxyoctan-1-ol, DFT could be used to calculate a range of electronic properties, as shown in the table below.

Property Calculated by DFTSignificance for 8-ethoxyoctan-1-ol
Ground State Energy Determines the molecule's thermodynamic stability.
Electron Density Distribution Reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, key to reactivity.
Molecular Orbital Energies (HOMO/LUMO) The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals indicate ionization potential, electron affinity, and reactivity hotspots.
Bond Dissociation Energies Predicts the energy required to break specific bonds, such as the C-O, O-H, or C-H bonds, which is crucial for understanding thermal stability and reaction pathways. arxiv.org
Vibrational Frequencies Predicts the infrared spectrum, which can be used to identify the molecule and characterize its bonding.

This table is interactive. Click on the headers to learn more about each property.

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), provide a rigorous, parameter-free approach to studying chemical reactions. arxiv.org These methods are used to map out potential energy surfaces (PES), which are essential for understanding reaction mechanisms. wayne.eduu-szeged.hu A PES depicts the energy of a molecule as a function of its geometry, revealing minima (reactants and products), saddle points (transition states), and the pathways connecting them. wayne.edu

For ether-alcohols, ab initio calculations can be used to investigate reactions like dehydration, oxidation, or H-atom abstraction. arxiv.orgresearchgate.net By calculating the energies of reactants, transition states, and products, researchers can determine reaction barriers (activation energies) and reaction enthalpies. arxiv.orgwayne.edu This information is critical for predicting reaction rates and understanding the feasibility of different chemical transformations involving 8-ethoxyoctan-1-ol. wayne.edu

Molecular Dynamics Simulations of Intermolecular Interactions and Conformation

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. arxiv.org By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions, which govern the macroscopic properties of a substance.

The presence of both a hydroxyl (-OH) group (a hydrogen bond donor and acceptor) and an ether oxygen (-O-) (a hydrogen bond acceptor) in 8-ethoxyoctan-1-ol allows for complex hydrogen bonding. libretexts.orgpurdue.edu MD simulations are particularly well-suited to studying these interactions. mdpi.comresearchgate.net Studies on n-octanol and related ether-alcohols have shown that these molecules can engage in three distinct types of hydrogen bonding:

Intermolecular OH-OH: Hydrogen bonding between the hydroxyl groups of two different molecules.

Intermolecular OH-OE: Hydrogen bonding between the hydroxyl group of one molecule and the ether oxygen of another.

Intramolecular OH-OE: Hydrogen bonding between the hydroxyl group and the ether oxygen within the same molecule. mdpi.com

MD simulations reveal that the relative strength and prevalence of these bonds depend on the molecular structure, specifically the distance between the hydroxyl and ether groups. mdpi.comresearchgate.net Research indicates that intermolecular hydrogen bonding is generally stronger between two hydroxyl groups (OH-OH) than between a hydroxyl group and an ether oxygen (OH-OE). mdpi.comresearchgate.net Furthermore, intramolecular hydrogen bonding is more significant when the ether functionality is positioned three or four carbons away from the hydroxyl group, forming a stable ring-like structure. mdpi.comresearchgate.net For molecules like 5-ethoxypentanol and 6-methoxyhexanol, which are structurally similar to 8-ethoxyoctan-1-ol, intramolecular hydrogen bonding is only marginally present. mdpi.comresearchgate.net

Type of Hydrogen BondRelative StrengthPrevalence in Long-Chain Ether-Alcohols
Intermolecular OH-OHStrongestHigh
Intermolecular OH-OEWeaker than OH-OHModerate
Intramolecular OH-OEVariableLow (when groups are far apart)

This interactive table summarizes the characteristics of hydrogen bonds in ether-alcohols based on MD simulations.

These simulations also show that while hydrogen bonding networks exist, they are often limited, with most interactions occurring between just two molecules. mdpi.comresearchgate.net The presence and type of hydrogen bonding directly influence physical properties such as density, viscosity, and self-diffusion coefficients. nih.govresearchgate.net

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) Modeling for Ether-Alcohols

QSAR and QSPR are computational modeling methods that aim to predict the activity or properties of a chemical compound based on its molecular structure. meilerlab.orgnih.gov These models establish a mathematical relationship between calculated molecular descriptors and an experimentally measured property. meilerlab.org

For classes of compounds like ether-alcohols, QSPR models can be developed to predict a wide range of thermodynamic and physical properties. acs.org The process involves:

Data Collection: Assembling a dataset of molecules (e.g., various alcohols and ethers) with known experimental property values.

Descriptor Calculation: Using computational software to calculate a large number of molecular descriptors for each molecule. These can include constitutional, topological, geometric, and quantum-chemical descriptors.

Model Building: Employing statistical methods, such as multiple linear regression, to build a model that correlates a subset of descriptors with the property of interest.

Validation: Rigorously testing the model's predictive power using external datasets or cross-validation techniques. nih.gov

QSPR models have been successfully developed for alkanes, alcohols, and ethers to predict properties such as boiling points, melting points, enthalpies of vaporization, and liquid densities. acs.org Key to the accuracy of these models is the inclusion of descriptors that account for conformational flexibility and intermolecular forces like hydrogen bonding. researchgate.net

Property to PredictRelevant Molecular Descriptors (Examples)QSPR Model Equation (Conceptual)
Boiling Point Molecular Weight, Polarizability, Hydrogen Bond Donor/Acceptor CountsBoiling Point = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...
Water Solubility LogP (Octanol-Water Partition Coefficient), Polar Surface Arealog(Solubility) = c₀ + c₁(Descriptor C) + c₂(Descriptor D) + ...
Density Van der Waals Volume, Molecular Shape IndicesDensity = c₀ + c₁(Descriptor E) + c₂(Descriptor F) + ...

This interactive table illustrates the components of a typical QSPR model for predicting physical properties of ether-alcohols.

Predictive Modeling of Solvent Properties and Solvation Free Energies

The performance of 8-ethoxyoctan-1-ol as a solvent or its behavior within a solvent system is determined by its solvation properties. Predictive models are crucial for estimating these properties without the need for extensive experimentation. mit.edu These models can range from continuum solvation models used in quantum chemistry to data-driven machine learning approaches. nih.govchemrxiv.org

Continuum models, such as the Conductor-like Screening Model for Real Solvents (COSMO-RS), treat the solvent as a continuous medium with specific dielectric properties. nih.gov These methods are effective for calculating solvation free energies, which represent the energy change when a solute is transferred from a vacuum into a solvent. This is critical for predicting solubility and partition coefficients. nih.gov

More recently, machine learning models have emerged as a powerful tool for predicting solubility in both aqueous and organic solvents. chemrxiv.org By training on large, curated datasets of known solubility data, these models can learn complex structure-solubility relationships. chemrxiv.org Such models could be used to predict the solubility of 8-ethoxyoctan-1-ol in various solvents or its effectiveness as a co-solvent for increasing the solubility of other hydrophobic molecules in aqueous mixtures. chemrxiv.org

Future Research Directions and Uncharted Territories for 8 Ethoxyoctan 1 Ol Research

Integration of Machine Learning in Ether-Alcohol Reaction Design

The synthesis of ether-alcohols, including 8-ethoxyoctan-1-ol (B15400409), traditionally relies on established methods such as the Williamson ether synthesis or the acid-catalyzed dehydration of alcohols. youtube.com However, optimizing reaction conditions to maximize yield and selectivity can be a resource-intensive process. Machine learning (ML) is emerging as a powerful tool to navigate the vast chemical reaction space more efficiently. nih.gov

Recent advances have demonstrated the utility of ML algorithms in predicting reaction outcomes, recommending optimal reaction conditions, and even proposing novel synthetic routes. beilstein-journals.orgnih.gov For the synthesis of 8-ethoxyoctan-1-ol, ML models can be trained on large datasets of etherification and ethoxylation reactions. These models can identify complex relationships between reactants, catalysts, solvents, temperatures, and reaction times to predict the most favorable conditions for synthesis. chemrxiv.org

The application of ML in this context can be categorized into two main approaches: global models and local models. nih.govchemrxiv.org Global models, trained on diverse reaction databases, can provide general guidance for new synthetic pathways. beilstein-journals.org In contrast, local models can be fine-tuned for the specific reaction family of ether-alcohols to optimize parameters like yield and selectivity with a smaller, more focused dataset. nih.govchemrxiv.org The integration of high-throughput experimentation with ML algorithms has the potential to create self-driving laboratories that can accelerate the discovery and optimization of synthetic routes for compounds like 8-ethoxyoctan-1-ol. beilstein-journals.org

Table 1: Potential Applications of Machine Learning in 8-ethoxyoctan-1-ol Synthesis

Application Area Machine Learning Approach Potential Impact
Reaction Condition Optimization Supervised learning (e.g., regression models) Predict optimal temperature, pressure, and catalyst concentration to maximize yield and minimize byproducts.
Catalyst Discovery Classification and clustering algorithms Identify novel and more efficient catalysts for etherification and ethoxylation reactions.
Retrosynthesis Planning Reinforcement learning and tree search algorithms Propose novel and more sustainable synthetic routes to 8-ethoxyoctan-1-ol.

| Yield Prediction | Deep neural networks | Accurately predict the yield of a reaction based on its inputs, reducing the need for extensive experimentation. beilstein-journals.org |

Sustainable Synthesis Routes for Long-Chain Ethoxylated Compounds

The chemical industry is increasingly focusing on "green chemistry" principles to minimize its environmental impact. nbinno.com For long-chain ethoxylated compounds like 8-ethoxyoctan-1-ol, this translates to the development of sustainable synthesis routes that utilize renewable feedstocks, reduce energy consumption, and minimize waste generation. researchgate.net

One promising avenue is the use of bio-derived starting materials. researchgate.net For instance, 1-octanol, a precursor to 8-ethoxyoctan-1-ol, can be produced from renewable resources. The ethoxylation step, which typically uses ethylene (B1197577) oxide derived from fossil fuels, is also a target for green innovation. Research into bio-based ethylene oxide production is ongoing and could significantly improve the sustainability profile of these compounds.

Furthermore, the development of more efficient and recyclable catalysts is a key area of research. alfa-chemistry.com Heterogeneous catalysts, for example, can be more easily separated from the reaction mixture and reused, reducing waste and cost. alfa-chemistry.com Microwave-assisted and sonochemical synthesis methods are also being explored as energy-efficient alternatives to conventional heating. alfa-chemistry.com The overarching goal is to create a circular economy model for the production of ethoxylated compounds, where waste is minimized and resources are used efficiently. rsc.orgrsc.org

Development of Novel Ether-Alcohol Based Functional Materials

The unique amphiphilic nature of 8-ethoxyoctan-1-ol and similar ether-alcohols makes them attractive building blocks for a new generation of functional materials. youtube.com Their ability to self-assemble and form ordered structures can be harnessed to create materials with tailored properties for a wide range of applications.

In polymer chemistry, ether-alcohols can be incorporated into polymer chains to create copolymers with unique thermal and mechanical properties. youtube.com These materials could find use in applications ranging from drug delivery systems to advanced coatings. The presence of both hydrophilic and hydrophobic segments within the polymer structure can lead to the formation of micelles, vesicles, and other nanostructures that can encapsulate and release active molecules in a controlled manner.

Another exciting area is the development of ether-alcohol-based gels and liquid crystals. The self-assembly of these molecules can lead to the formation of highly ordered structures with unique optical and rheological properties. These materials could be used in applications such as sensors, displays, and smart fluids. The ability to tune the properties of these materials by modifying the structure of the ether-alcohol molecule opens up a vast design space for materials scientists.

Table 2: Potential Functional Materials Derived from Ether-Alcohols

Material Type Key Properties Potential Applications
Amphiphilic Copolymers Self-assembly, tunable hydrophilicity/hydrophobicity Drug delivery, coatings, emulsifiers
Organogels Stimuli-responsive, high surface area Sensors, controlled release systems, templates for nanomaterial synthesis
Liquid Crystals Anisotropic optical and electrical properties Displays, optical switches, sensors

| Functional Surfactants | High surface activity, biodegradability | Green cleaning products, personal care formulations, enhanced oil recovery |

Exploration of 8-ethoxyoctan-1-ol's Role in Complex Mixture Analysis (e.g., aroma profiles, as an analytical standard)

The precise analysis of complex chemical mixtures is crucial in fields ranging from food science to environmental monitoring. 8-ethoxyoctan-1-ol, with its well-defined chemical structure and properties, has the potential to play a significant role in this area, particularly as an analytical standard.

Furthermore, in the broader field of metabolomics and environmental analysis, where complex mixtures of contaminants are often encountered, the use of reliable analytical standards is paramount. researchgate.net The availability of high-purity 8-ethoxyoctan-1-ol would enable its use in method development and validation for the analysis of ether-containing pollutants or metabolites. Its distinct mass spectrum and chromatographic behavior would facilitate its identification and differentiation from other components in a complex matrix. The development of certified reference materials for 8-ethoxyoctan-1-ol would be a significant step towards its widespread adoption as an analytical standard.

Q & A

Basic: What are the recommended methods for synthesizing 8-ethoxyoctan-1-ol, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis of 8-ethoxyoctan-1-ol typically involves nucleophilic substitution or etherification reactions. For example, reacting 8-bromooctan-1-ol with sodium ethoxide under controlled temperatures (60–80°C) in anhydrous ethanol can yield the target compound. AI-driven retrosynthesis tools (e.g., Reaxys or Pistachio models) can predict optimal routes by analyzing reaction databases for similar structures . Key parameters to optimize include solvent polarity, catalyst selection (e.g., phase-transfer catalysts), and reaction time to minimize side products like elimination byproducts. Monitoring via thin-layer chromatography (TLC) or gas chromatography (GC) is critical for intermediate verification .

Basic: How should researchers handle and store 8-ethoxyoctan-1-ol-methane mixtures to ensure safety?

Methodological Answer:
Store 8-ethoxyoctan-1-ol-methane mixtures in airtight, chemically resistant containers (e.g., glass or PTFE) under inert gas (N₂/Ar) to prevent oxidation. Methane’s flammability requires explosion-proof storage at ≤25°C, away from peroxidizing agents . Conduct regular vapor pressure checks using manometric methods to detect leaks. Safety protocols mandate fume hood use during handling, with emergency showers and eyewash stations accessible. Reference Safety Data Sheets (SDS) for first-aid measures, including ventilation and medical consultation for inhalation exposure .

Advanced: How can computational models predict the stability of 8-ethoxyoctan-1-ol under varying environmental conditions?

Methodological Answer:
Density Functional Theory (DFT) simulations can model bond dissociation energies (BDEs) to assess thermal stability. For instance, evaluate the C-O bond strength in the ethoxy group under elevated temperatures. Molecular dynamics (MD) simulations predict solubility parameters in polar/nonpolar solvents (e.g., water vs. hexane) by analyzing radial distribution functions. PubChem’s physicochemical data (e.g., logP = 3.2) supports these predictions . Validate models experimentally using differential scanning calorimetry (DSC) for thermal degradation profiles and UV-Vis spectroscopy for photostability .

Basic: What spectroscopic techniques are suitable for characterizing 8-ethoxyoctan-1-ol and methane interactions?

Methodological Answer:
Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., -OH at 3300 cm⁻¹, C-O-C at 1100 cm⁻¹). Nuclear magnetic resonance (NMR) (¹H and ¹³C) resolves ethoxy group integration (e.g., δ 1.2 ppm for CH₃CH₂O-). For methane interactions, use headspace gas chromatography (HS-GC) with flame ionization detection (FID) to quantify dissolved methane in solutions. Cross-reference with EPA Method 8021B for volatile organic compound (VOC) analysis .

Advanced: How to address discrepancies in experimental data when studying the solubility of 8-ethoxyoctan-1-ol in different solvents?

Methodological Answer:
Systematically control variables: solvent purity (HPLC-grade), temperature (±0.1°C), and agitation speed. Use a shake-flask method with saturation concentration measured via gravimetry or HPLC. For contradictory results, apply statistical tools like ANOVA to identify outliers. Replicate experiments under inert atmospheres to exclude oxidation artifacts. Literature meta-analysis (e.g., via systematic searches in SciFinder or Reaxys) can resolve inconsistencies by comparing published solubility parameters .

05 文献检索Literature search for meta-analysis
02:58

Basic: What protocols ensure accurate quantification of methane in gas mixtures containing 8-ethoxyoctan-1-ol?

Methodological Answer:
Employ gas sampling bags (e.g., Tedlar®) with minimal permeability to methane. Use GC-TCD (thermal conductivity detection) calibrated with certified methane standards (e.g., 200 µg/mL in methanol per EPA Method 8021B) . For liquid-phase methane, apply Henry’s law constants (e.g., 1.4 × 10⁻³ mol/L·atm at 25°C) to back-calculate dissolved concentrations. Validate with gas-stripping techniques coupled with mass spectrometry .

Advanced: How to design experiments to study the catalytic effects of methane on 8-ethoxyoctan-1-ol’s reactivity?

Methodological Answer:
Use a continuous-flow reactor with controlled methane partial pressures (0.1–5 bar). Monitor reaction kinetics via in-situ Raman spectroscopy to track C-O bond cleavage. Compare turnover frequencies (TOF) with/without methane using Arrhenius plots. Computational fluid dynamics (CFD) models can optimize gas-liquid mixing efficiency. Include blank runs with N₂ to distinguish methane-specific effects. Data interpretation should account for methane’s radical scavenging potential in free-radical pathways .

Basic: What are the key considerations for conducting toxicity assessments of 8-ethoxyoctan-1-ol-methane mixtures?

Methodological Answer:
Follow OECD Test Guidelines (e.g., TG 423 for acute oral toxicity). Use in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) with human cell lines (e.g., HepG2). For methane, prioritize asphyxiation risk assessments via LC50 determinations in rodent models. Cross-reference ECHA hazard classifications (e.g., H303, H313, H333 for 8-ethoxyoctan-1-ol) and ensure compliance with REACH regulations .

Advanced: How to use AI-driven retrosynthesis tools for developing novel derivatives of 8-ethoxyoctan-1-ol?

Methodological Answer:
Input the target structure into platforms like IBM RXN or Synthia, specifying constraints (e.g., green solvents, step count ≤3). Train models on Reaxys datasets to prioritize high-yield routes (e.g., Mitsunobu reaction for ether derivatives). Validate predictions with small-scale (<1 mmol) reactions, analyzing outcomes via LC-MS. Iterative feedback loops refine AI accuracy for regioselective modifications (e.g., substituting ethoxy with longer alkoxy chains) .

Advanced: How to validate the purity of 8-ethoxyoctan-1-ol using chromatographic methods alongside methane detection?

Methodological Answer:
Combine GC-MS (DB-5 column, 30 m × 0.25 mm) for volatile impurities (e.g., residual ethanol) with HPLC-ELSD (C18 column, acetonitrile/water gradient) for non-volatile contaminants. For methane, employ purge-and-trap GC-FID per EPA Method 502.1. Quantify purity using area normalization (≥98.5%) and cross-check with qNMR (ERETIC2 method) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.